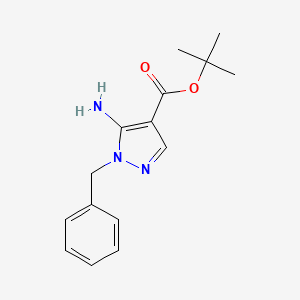
N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide, commonly known as TFMB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. TFMB is a white crystalline powder that belongs to the class of benzamide compounds.
科学的研究の応用
Applications in Polymer Science
N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide and its derivatives have been utilized in the development of polyimides. These aromatic diamines, substituted with a trifluoromethyl group, contribute to the production of polyimides with notable solubility in strong organic solvents. The resulting polyimides demonstrate impressive thermal stability and good transparency, indicating their potential in various industrial applications (Liu et al., 2002).
Applications in Material Chemistry
The compound has been used in the synthesis of tetranuclear single molecule magnets. These complexes, formed through reactions with the hexafluoroacetylacetonato ligand, exhibit single molecule magnet behavior, especially when involving anisotropic lanthanide ions like Tb and Dy (Costes et al., 2008). This highlights the potential of N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide derivatives in creating materials with unique magnetic properties.
Applications in Drug Development and Imaging
While ensuring to exclude information directly related to drug use, dosage, and side effects, it's noteworthy that derivatives of N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide have been explored for their cytotoxic effects against melanoma cells. These compounds, particularly when conjugated with alkylating cytostatics, demonstrate increased toxicity against melanoma and other cancer cells, suggesting a potential role in targeted drug delivery (Wolf et al., 2004).
Applications in Environmental Chemistry
In environmental chemistry, the photolysis of compounds structurally similar to N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide has been studied. For instance, the photolysis of flutolanil fungicide, which shares a trifluoromethyl benzamide structure, has been investigated, revealing insights into the degradation products and the influence of photosensitizers on the photolysis process (Tsao & Eto, 1991).
特性
IUPAC Name |
N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c17-16(18,19)14-9-5-4-8-13(14)15(21)20-10-11-22-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEGCTQSPKIFTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyethyl)-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

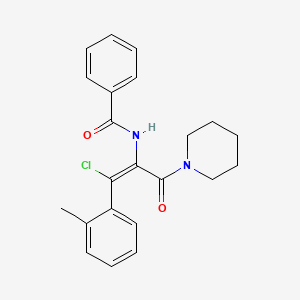
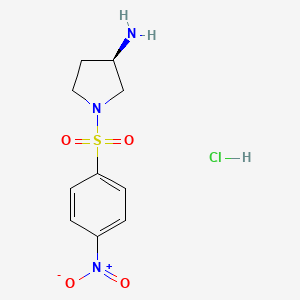
![3-nitro-5H-benzimidazo[1,2-a][3,1]benzothiazine](/img/structure/B2638896.png)

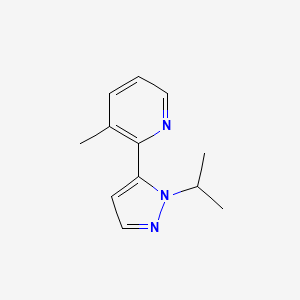


![2-[[4-[4-(Oxiran-2-ylmethoxy)phenyl]sulfonylphenoxy]methyl]oxirane](/img/structure/B2638905.png)
![Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B2638908.png)
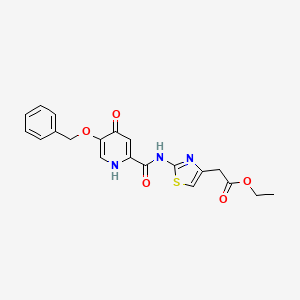
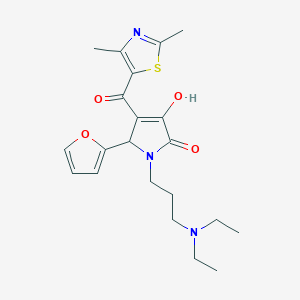

![(Z)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2638914.png)
